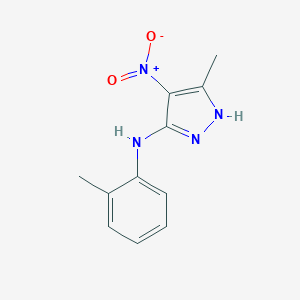
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole, also known as NMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. NMT is a heterocyclic compound that contains a pyrazole ring, an aromatic ring, and a nitro group.
Wirkmechanismus
The mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is not fully understood. However, it has been proposed that this compound inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of several protein kinases, including Akt, ERK1/2, and JNK. Additionally, this compound has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In vivo studies have demonstrated that this compound has antitumor activity in xenograft models of breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, this compound is stable and can be easily synthesized using established methods. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution should be taken when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole. One direction is the development of this compound-based drugs for the treatment of cancer. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of more specific inhibitors of protein kinases. Additionally, the study of this compound in other scientific fields, such as materials science and nanotechnology, could reveal new applications for this compound.
Synthesemethoden
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-toluidine. Another method involves the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-bromo-4-methylphenol. Both methods yield this compound with a high purity level.
Wissenschaftliche Forschungsanwendungen
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been extensively studied for its potential application in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In pharmacology, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In medicinal chemistry, this compound has been studied for its potential as a scaffold for the development of new drugs.
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
CHZNYFMSSZQZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)